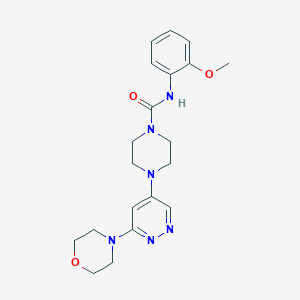

N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

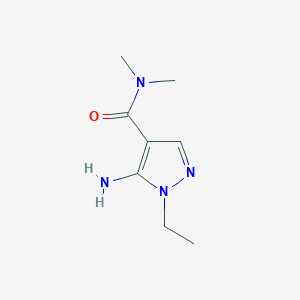

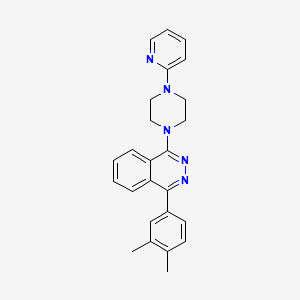

N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MP-10 is a piperazine-based compound that has been synthesized using a multi-step process.

Scientific Research Applications

Synthesis and Biological Activity

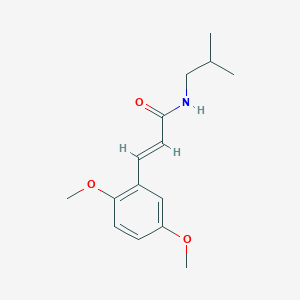

The synthesis of novel compounds related to "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide" has been explored for various biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. Certain derivatives have shown significant potential, demonstrating high COX-2 selectivity and considerable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Studies

Research into the development of fluorescent ligands for receptors, specifically serotonin 5-HT1A receptors, has included derivatives of "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide." These compounds combine high receptor affinity with beneficial fluorescence properties, making them valuable tools for visualizing receptor locations and densities in cellular models. One such compound displayed very high affinity for the 5-HT1A receptor, coupled with distinctive fluorescence characteristics suitable for microscopy (Lacivita et al., 2009).

Antimicrobial and Anticancer Activity

New derivatives have also been synthesized and screened for antimicrobial activities, with some showing good to moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, the compound and its derivatives have been tested for in vitro anticancer activities against various human cancer cell lines, revealing moderate efficacy in certain cases, particularly against human breast cancer cells (Shi et al., 2016).

Selective Receptor Antagonism

The structure of "N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide" has inspired the synthesis of potent 5HT1B antagonists through late-stage diversification approaches. These efforts have led to a novel series containing compounds with significant antagonistic activity at the 5HT1B receptor, indicating potential for further pharmacological exploration (Horchler et al., 2007).

Imaging Applications

In the field of imaging, derivatives of the compound have been employed in developing PET (Positron Emission Tomography) tracers for visualizing serotonin 5-HT1A receptors in the human brain. These efforts aim to enhance the quantification and understanding of receptor distribution in various neuropsychiatric disorders, demonstrating the compound's versatility in contributing to neuroimaging research (Choi et al., 2015).

properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-28-18-5-3-2-4-17(18)22-20(27)26-8-6-24(7-9-26)16-14-19(23-21-15-16)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJMMUVGCXLMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2845641.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2845642.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid](/img/structure/B2845648.png)

![2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2845649.png)

![8-((4-Methoxy-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2845652.png)

![8-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2845656.png)